Androst-5-en-17-one

Descripción general

Descripción

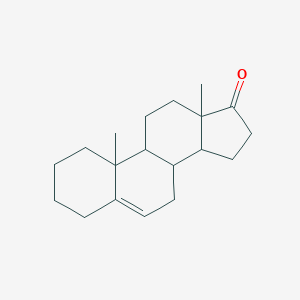

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. It belongs to the class of steroids and is known for its biological activity, particularly as an androgen, which means it plays a role in the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the cyclopenta[a]phenanthrene core, followed by functional group modifications to introduce the dimethyl and ketone groups. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and yield. The process is carefully monitored to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its role as an androgen and its effects on cellular processes.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.

Industry: Utilized in the production of pharmaceuticals and other biologically active compounds

Mecanismo De Acción

The compound exerts its effects by binding to androgen receptors, which are proteins located in various tissues throughout the body. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets and pathways involved include the regulation of genes responsible for the development and maintenance of male characteristics .

Comparación Con Compuestos Similares

Similar Compounds

- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- 10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,4,7,8,9,10,12,13,14,15,16,17-dodecahydrospiro phenanthrene-3,2’-[1,3]dioxolan]-11(2H)-one

- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2’-oxiran]-3-ol

Uniqueness

What sets 10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one apart from similar compounds is its specific structure and functional groups, which confer unique biological activity and chemical reactivity. Its role as an androgen and its ability to undergo various chemical transformations make it a valuable compound in scientific research and industrial applications .

Actividad Biológica

Androst-5-en-17-one, also known as androstenedione, is a steroid hormone with significant biological activity, primarily recognized for its role as a precursor to testosterone and estrogen. This article examines the compound's biological activities, including its effects on various systems in the body, its potential therapeutic applications, and its implications in sports and health.

Overview of this compound

This compound is classified as an anabolic-androgenic steroid (AAS), which are synthetic derivatives of testosterone designed to enhance muscle growth and physical performance. It has been utilized both therapeutically and illicitly in sports for its muscle-building properties. The compound's structure includes a double bond between carbons 5 and 6, which is crucial for its biological function.

Hormonal Effects

This compound functions primarily as a prohormone, converting into testosterone and estradiol in the body. Its anabolic properties are attributed to its ability to enhance protein synthesis, increase muscle mass, and improve recovery times after exercise. Studies have demonstrated that supplementation can lead to increased serum testosterone levels, which correlate with enhanced athletic performance .

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of derivatives of this compound. For instance, nitrogen-containing derivatives have shown promising antibacterial activity against various strains of bacteria. The presence of specific functional groups, such as hydroximino and methoxy groups at positions 3 and 16, has been associated with increased antimicrobial efficacy .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| 3α-methoxy-16-hydroximino derivative | 0.30 | High |

| 17β-amino derivative | 0.60 | Moderate |

| Unmodified androstenedione | >1.00 | Low |

Neurophysiological Effects

This compound has been shown to influence neurotransmission in the central nervous system (CNS). It interacts with GABA(A) receptors, affecting neuronal excitability and potentially influencing mood and behavior. This interaction underscores the dual nature of AAS: while they promote muscle growth, they may also lead to neuropsychiatric side effects .

Case Studies

- Athletic Performance Enhancement : A study involving male athletes demonstrated that administration of this compound led to significant increases in lean body mass and strength compared to placebo controls. Participants reported improved recovery times and reduced fatigue during high-intensity training sessions .

- Impact on Tendons : In a study assessing the effects of AAS on tendon biomechanics, rats treated with nandrolone decanoate (another AAS related to androstenedione) exhibited altered collagen structure in tendons, leading to decreased tensile strength despite increased muscle mass. This suggests potential risks associated with AAS use in athletes .

Pharmacokinetics

The pharmacokinetic profile of androstenedione indicates that it has a relatively short half-life when administered orally, necessitating multiple doses for sustained effects. Metabolite analysis via gas chromatography-mass spectrometry (GC-MS) has shown that the primary metabolites are glucuronides, which are excreted in urine, making it detectable in doping tests .

Aromatase Inhibition

Recent studies have explored the role of this compound as an aromatase inhibitor. Compounds derived from it have been synthesized and tested for their ability to inhibit aromatase activity in human placental tissues. These findings suggest potential therapeutic applications in conditions characterized by excessive estrogen production .

Propiedades

IUPAC Name |

10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h6,14-16H,3-5,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGDPPHTYUQKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347588 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25824-80-0 | |

| Record name | Androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.